molecular formula C12H16OS B14690986 4-(Phenylsulfanyl)cyclohexan-1-ol CAS No. 34209-61-5

4-(Phenylsulfanyl)cyclohexan-1-ol

Cat. No.: B14690986
CAS No.: 34209-61-5
M. Wt: 208.32 g/mol
InChI Key: WWVVRRKZTAKALB-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)cyclohexan-1-ol is an organic compound with the molecular formula C12H16OS It features a cyclohexane ring substituted with a hydroxyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylsulfanyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with thiophenol in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylsulfanyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane

    Reduction: Lithium aluminum hydride in ether

    Substitution: Sodium hydride in DMF (Dimethylformamide)

Major Products Formed:

    Oxidation: 4-(Phenylsulfanyl)cyclohexanone

    Reduction: Cyclohexanol derivatives

    Substitution: Various substituted cyclohexanols depending on the nucleophile used

Scientific Research Applications

4-(Phenylsulfanyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and neuroprotective effects.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfanyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of histone acetylation. The compound may also interact with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    4-(Phenylsulfanyl)butan-2-one: Known for its anti-inflammatory and neuroprotective properties.

    4-(Phenylsulfanyl)phenol: Used in various chemical syntheses and known for its unique reactivity.

Comparison: 4-(Phenylsulfanyl)cyclohexan-1-ol is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to linear or aromatic analogs

Properties

CAS No.

34209-61-5

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

4-phenylsulfanylcyclohexan-1-ol

InChI

InChI=1S/C12H16OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2

InChI Key

WWVVRRKZTAKALB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)SC2=CC=CC=C2

Origin of Product

United States

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